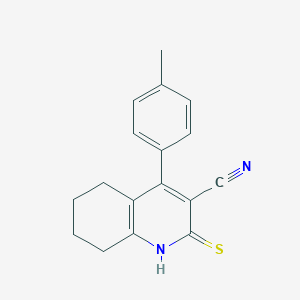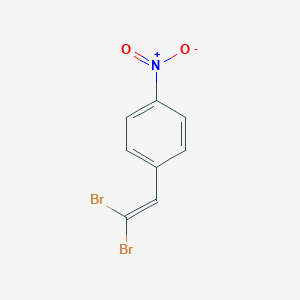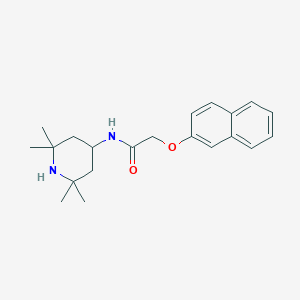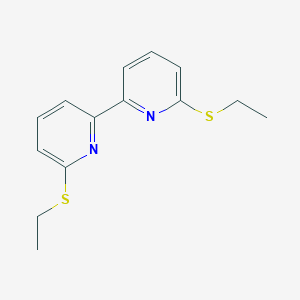![molecular formula C18H20N4 B242322 N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine, also known as CPI-0610, is a novel small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including inflammation, cell cycle progression, and differentiation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and hematological disorders.
Mecanismo De Acción
BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional co-activators and the activation of gene expression. N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the recruitment of transcriptional co-activators. This results in the downregulation of oncogenic transcriptional programs and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammation. This compound has also been shown to enhance the differentiation of hematopoietic stem cells into mature blood cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine in lab experiments is its specificity for BET proteins, which allows for the selective inhibition of oncogenic transcriptional programs. However, one limitation of using this compound is its potency, which may require high concentrations to achieve a therapeutic effect. In addition, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the cell type and disease model being studied.
Direcciones Futuras
For the development of N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine include the evaluation of its efficacy in clinical trials for the treatment of various cancers and hematological disorders. In addition, the combination of this compound with other drugs, such as JAK inhibitors, may enhance its anti-tumor activity. Further studies are also needed to elucidate the pharmacokinetics and pharmacodynamics of this compound and to identify biomarkers that can predict its response in patients. Finally, the development of more potent and selective BET inhibitors may provide additional therapeutic options for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-6-methylpyridine, which is converted to the corresponding pyridin-2-ylamine derivative via a nucleophilic substitution reaction with ammonia. The pyridin-2-ylamine is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to form the cyclopentyl-substituted pyridine derivative. The final step involves the reaction of the cyclopentyl-substituted pyridine derivative with imidazo[1,2-a]pyridine-3-amine in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been shown to have potent anti-tumor activity in various preclinical models, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma (MM). This compound inhibits the binding of BET proteins to chromatin, resulting in the downregulation of oncogenic transcriptional programs. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs, such as JAK inhibitors, in preclinical models.
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-13-9-10-16-21-17(15-8-4-5-11-19-15)18(22(16)12-13)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |
Clave InChI |
DEKOYSAXLHNHNE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
